molecular formula C19H17N3O6S B5909484 N'~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE

N'~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B5909484
M. Wt: 415.4 g/mol
InChI Key: OEGNFQXRWIDDKA-UDWIEESQSA-N
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Description

N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxy group, a nitrophenyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of a hydrazide with an aldehyde or ketone under acidic or basic conditions.

    Sulfonation: The benzenesulfonohydrazide moiety is introduced through sulfonation reactions, typically using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or altering receptor function. The pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-{(E)-1-[5-(2-HYDROXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
  • **N’~1~-{(E)-1-[5-(2-METHOXY-4-AMINOPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Uniqueness

N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan and benzenesulfonohydrazide moieties provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-13-3-7-16(8-4-13)29(25,26)21-20-12-15-6-10-18(28-15)17-9-5-14(22(23)24)11-19(17)27-2/h3-12,21H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGNFQXRWIDDKA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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